

Utregrlutide: A Technical Guide to a Novel GLP-1 Receptor Agonist

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Compound of Interest

Compound Name: Utregrlutide

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Introduction

Utregrlutide (also known as GL0034) is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist currently under investigation for the treatment of type 2 diabetes and obesity. [1] As a member of the incretin mimetic class of drugs, **Utregrlutide** mimics the action of the endogenous hormone GLP-1, playing a crucial role in glucose homeostasis and appetite regulation. This technical guide provides a comprehensive overview of the molecular structure, peptide sequence, mechanism of action, and available preclinical and clinical data on **Utregrlutide**.

Molecular Structure and Peptide Sequence

Utregrlutide is a modified peptide analogue of human GLP-1. Its structure is designed to enhance its therapeutic efficacy and prolong its duration of action.

Peptide Sequence: The amino acid sequence of **Utregrlutide** is reported as: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-(N6-{N-(17-carboxyheptadecanoyl)-L-gamma-glutamyl-2-methylalanyl-2-[2-(2-aminoethoxy)ethoxy]acetyl})Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Glu-Leu.[2]

A key modification involves the attachment of a C18 diacid moiety to a lysine residue via a linker containing gamma-glutamic acid, 2-aminoisobutyric acid (Aib), and an amino-ethoxy-

ethoxy-acetyl component.[3] This modification is intended to promote binding to serum albumin, thereby extending the peptide's half-life in circulation. The inclusion of the non-natural amino acid Aib at the second position is a common strategy to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

Molecular Properties:

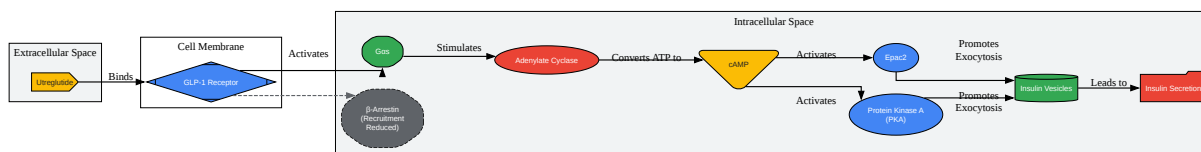
Property	Value	Reference
Molecular Formula	C194H302N46O60	[2]
Molecular Weight	4239 g/mol	[2]
CAS Number	2460862-12-6	[4]

Mechanism of Action: G Protein-Biased GLP-1 Receptor Agonism

Utreglutide exerts its therapeutic effects by acting as a biased agonist at the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family.[4] Upon binding to the GLP-1R, it preferentially activates the Gs protein-mediated signaling pathway, leading to the production of intracellular cyclic adenosine monophosphate (cAMP).[5] This biased agonism is characterized by a more potent stimulation of the cAMP pathway relative to the recruitment of β -arrestin-2.[5] The reduced engagement of the β -arrestin pathway is hypothesized to lead to less receptor desensitization and internalization, potentially contributing to a more sustained therapeutic effect.[6]

Signaling Pathway

The activation of the GLP-1R by **Utreglutide** initiates a cascade of intracellular events primarily within pancreatic β -cells, leading to enhanced glucose-dependent insulin secretion. The key steps in this pathway are illustrated in the diagram below.



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Caption: GLP-1R signaling pathway activated by **Utreglutide**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize **Utreglutide**'s activity.

In Vitro cAMP Accumulation Assay in HEK293 Cells

This assay quantifies the ability of **Utreglutide** to stimulate the production of intracellular cAMP upon binding to the GLP-1R.

Materials:

- HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- **Utreglutide** and a reference GLP-1R agonist.
- A commercial cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

- White, opaque 96-well microplates.

Procedure:

- Cell Seeding: Seed HEK293-hGLP-1R cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
- Incubation: Incubate the cells overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **Utreglutide** and the reference agonist in the assay buffer.
- Assay Initiation: Remove the culture medium and add the assay buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation.
- Compound Addition: Add the prepared dilutions of **Utreglutide** or the reference agonist to the respective wells.
- Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30 minutes).
- Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro β -Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GLP-1R, providing a measure of the compound's potential for inducing receptor desensitization.

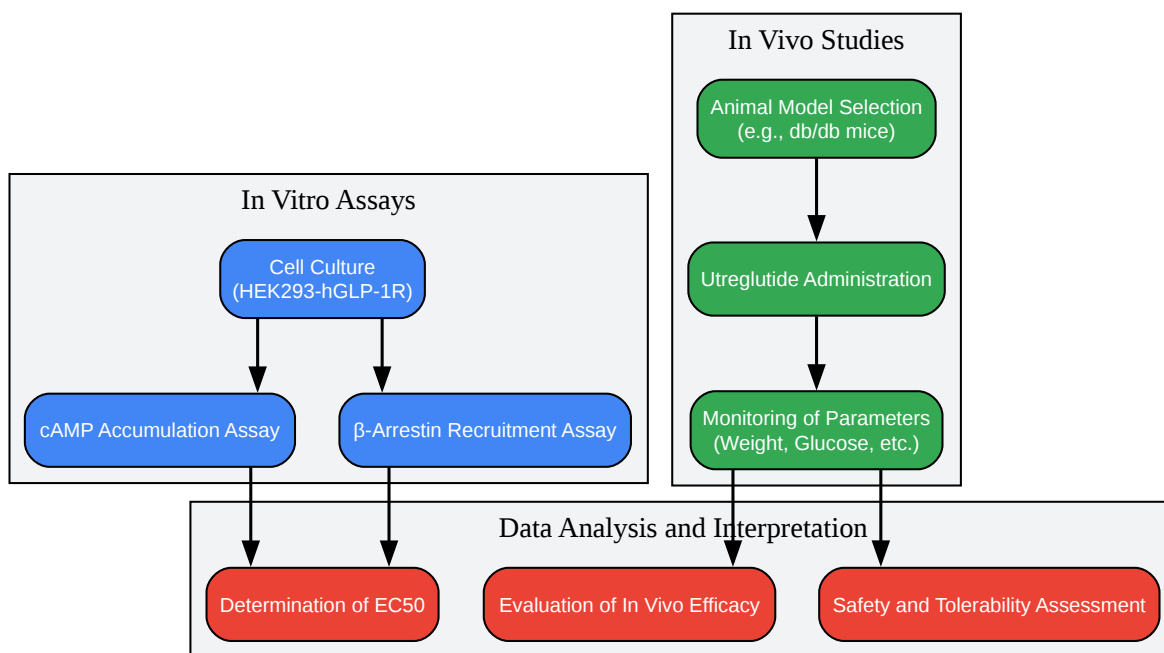
Materials:

- A cell line engineered to co-express the human GLP-1R and a β -arrestin fusion protein (e.g., using BRET or FRET technology).

- Cell culture medium.
- Assay buffer.
- **Utreqlutide** and a reference agonist.
- A substrate for the reporter system (e.g., coelenterazine for BRET).
- A microplate reader capable of detecting the specific signal (e.g., luminescence for BRET).

Procedure:

- Cell Seeding: Seed the engineered cells into a suitable microplate.
- Incubation: Incubate the cells to allow for adherence and growth.
- Compound Preparation: Prepare serial dilutions of **Utreqlutide** and the reference agonist.
- Assay Initiation: Replace the culture medium with the assay buffer.
- Compound Addition: Add the compound dilutions to the wells.
- Substrate Addition: Add the reporter substrate according to the manufacturer's instructions.
- Detection: Measure the signal (e.g., BRET ratio) over time or at a fixed endpoint.
- Data Analysis: Plot the signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.



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Caption: General experimental workflow for **Utreglutide** characterization.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of **Utreglutide**.

Table 1: In Vitro Activity of **Utreglutide**

Parameter	Cell Line	Value	Reference
cAMP Accumulation EC50	HEK293 cells expressing human GLP-1R	0.63 nM	[4]
β-Arrestin Recruitment EC50	CHO-K1 cells expressing human GLP-1R	79 nM	[4]
Insulin Secretion EC50	INS-1 832/3 rat insulinoma cells	6.3 nM	[4]

Table 2: Phase 1 Clinical Trial Data in Obese Adults

Parameter	Treatment Group	Result	Reference
Absolute Weight Loss	Cohort 2 (increasing dose)	-4.6 ± 1.5 kg (P<0.001) vs. placebo	[4] [7]
Mean Percent Body Weight Change	Utreglutide (13 weeks)	-8% (P<0.001)	[8]
Participants with >5% Weight Loss	Utreglutide (14 weeks)	76%	[9]
Participants with >10% Weight Loss	Utreglutide (14 weeks)	25%	[9]
Reduction in Liver Fat Content	Utreglutide	28.6%	[9]

Table 3: Effects on Cardiometabolic Biomarkers (Phase 1 Study)

Biomarker	Result	Reference
Triglycerides	Reduced	[4][10]
Total Cholesterol	Reduced	[4][10]
Non-HDL Cholesterol	Reduced	[4][10]
HbA1c	Reduced	[4]
Leptin	Reduced	[4]

Conclusion

Utreglutide is a promising new long-acting GLP-1 receptor agonist with a differentiated profile characterized by G protein-biased agonism. Preclinical and early-stage clinical data demonstrate its potential for significant weight loss and improvements in key gluco-metabolic and lipid parameters. Further clinical development will be crucial to fully elucidate its therapeutic efficacy and safety profile for the management of type 2 diabetes and obesity. The detailed molecular and mechanistic understanding of **Utreglutide** presented in this guide provides a solid foundation for ongoing research and development efforts in this area.

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